1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol
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Overview
Description
1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is a synthetic organic compound that features a benzofuran ring and a purine derivative. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Attachment of the Purine Derivative: The purine derivative can be introduced through nucleophilic substitution reactions.
Final Coupling: The final step often involves coupling the benzofuran and purine moieties under specific conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Continuous Flow Reactors: To ensure consistent reaction conditions.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-viral activities.
Industry: Used in the synthesis of specialized materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting or activating their activity.
Interact with DNA/RNA: Affecting gene expression or replication.
Modulate Receptor Activity: Influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9H-purin-6-yl)amino]ethan-1-ol: Lacks the methyl group on the purine ring.
1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]propan-1-ol: Has an additional carbon in the ethan-1-ol chain.
Uniqueness
1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methyl-9H-purin-6-yl)amino]ethan-1-ol is unique due to its specific combination of a benzofuran ring and a methylated purine derivative, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-[(9-methylpurin-6-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-21-9-20-14-15(18-8-19-16(14)21)17-7-12(22)10-2-3-13-11(6-10)4-5-23-13/h2-3,6,8-9,12,22H,4-5,7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXUDQVIASTMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CC4=C(C=C3)OCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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